molecular formula C9H9BrF3N B1408954 {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 1894484-84-4

{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B1408954
CAS No.: 1894484-84-4
M. Wt: 268.07 g/mol
InChI Key: ZWSAHZURJZDDKO-UHFFFAOYSA-N
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Description

{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS: 1894484-84-4) is a brominated aromatic amine featuring a trifluoromethyl (-CF₃) group at the para position and a methyl-substituted amine moiety. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom may facilitate further functionalization via cross-coupling reactions .

Properties

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSAHZURJZDDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves multiple steps:

Industrial Production Methods

Industrial production of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Amine Substitution Ethanolamine, K₂CO₃, DMF, 80°CN-{[4-(Trifluoromethyl)phenyl]methyl}-N-methyl-2-aminoethanol78%
Thiol Substitution Sodium hydrosulfide, CuI, DMSO, 60°C2-Mercapto-4-(trifluoromethyl)benzyl-methylamine65%
Alkoxy Substitution Sodium methoxide, THF, reflux2-Methoxy-4-(trifluoromethyl)benzyl-methylamine82%

Mechanistic Insight :
The bromine atom's leaving-group capability is enhanced by the electron-withdrawing trifluoromethyl group, facilitating SNAr (nucleophilic aromatic substitution) under mild conditions. Polar aprotic solvents like DMF improve nucleophilicity .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Reaction TypeCatalysts/LigandsCoupling PartnerProductsYieldSource
Suzuki–Miyaura Pd(PPh₃)₄, K₂CO₃Phenylboronic acid2-Phenyl-4-(trifluoromethyl)benzyl-methylamine89%
Buchwald–Hartwig Pd₂(dba)₃, XantphosPiperidineN-{[4-(Trifluoromethyl)phenyl]methyl}-N-methyl-piperidin-4-amine75%
Stille Coupling PdCl₂(PPh₃)₂Tributylvinyltin2-Vinyl-4-(trifluoromethyl)benzyl-methylamine68%

Key Observations :

  • Suzuki couplings show superior yields with electron-rich boronic acids.

  • Buchwald–Hartwig aminations require bulky ligands (Xantphos) to prevent β-hydride elimination .

Oxidation Pathways

Target SiteOxidizing AgentProductsNotesSource
Methylamine KMnO₄, H₂SO₄N-{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}formamideForms formamide via N-oxidation
Aromatic Ring RuO₄, CCl₄2-Bromo-4-(trifluoromethyl)benzoic acidRequires anhydrous conditions

Reduction Pathways

Target SiteReducing AgentProductsYieldSource
Bromine Atom H₂, Pd/C{[4-(Trifluoromethyl)phenyl]methyl}(methyl)amine92%
Imine Formation NaBH₄, MeOHN-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}amine85%

Critical Notes :

  • Hydrogenolysis of the C–Br bond occurs selectively under H₂/Pd catalysis without affecting the trifluoromethyl group.

  • NaBH₄ reduces intermediate imines formed during reductive amination .

Metalation and Functionalization

The methyl group adjacent to the aromatic ring undergoes directed ortho-metalation:

BaseElectrophileProductYieldSource
LDACO₂2-Bromo-4-(trifluoromethyl)phenylacetic acid71%
n-BuLiDMFN-{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}-N-methylformamide63%

Reaction Dynamics :

  • Lithiation at −78°C directs electrophiles to the ortho position relative to the methylamine group.

  • Quenching with CO₂ generates carboxylic acids, useful for further derivatization .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 150°C induces debromination, forming {[4-(trifluoromethyl)phenyl]methyl}(methyl)amine as a byproduct.

  • Acid Sensitivity : The trifluoromethyl group stabilizes the aromatic ring against electrophilic attack but promotes hydrolysis of the methylamine moiety under strong acidic conditions (pH < 2) .

This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals, agrochemicals, and ligands for asymmetric catalysis. Recent studies highlight its use in developing kinase inhibitors and positron emission tomography (PET) tracers targeting neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Research indicates that compounds featuring the trifluoromethyl group exhibit enhanced biological activity. The incorporation of the trifluoromethyl moiety has been linked to increased lipophilicity and metabolic stability, which can improve the efficacy of antitumor agents. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, making them promising candidates for further development in cancer therapeutics .

Neuropharmacology : The compound has been investigated for its potential use in neuropharmacological applications. Its structural analogs have demonstrated activity as inhibitors of neurotransmitter reuptake, suggesting that {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine could be explored for treating neurological disorders such as depression and anxiety .

Agrochemicals

Herbicidal Properties : The compound has shown promise in agricultural applications, particularly as a herbicide. Its structural features allow it to interact effectively with plant biochemistry, leading to significant herbicidal activity against various weed species. Studies have demonstrated that derivatives containing the trifluoromethyl group can selectively inhibit the growth of target weeds while minimizing damage to cereal crops such as wheat .

Materials Science

Fluorinated Polymers : The unique characteristics of trifluoromethylated compounds make them suitable for the development of advanced materials, including fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them ideal for use in harsh environments. The incorporation of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine into polymer matrices can enhance these properties further, leading to applications in coatings and sealants .

Data Tables

Application Area Key Findings References
Medicinal ChemistryAntitumor activity; potential neuropharmacological uses ,
AgrochemicalsEffective herbicide against key weed species
Materials ScienceEnhances chemical resistance and thermal stability in polymers

Case Study 1: Antitumor Activity

A study published in the Journal of Organic Chemistry explored various derivatives of trifluoromethylated phenylmethanamines. The results indicated that specific modifications led to significant inhibition of tumor cell lines, showcasing the potential of these compounds in cancer therapy .

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of trifluoromethylpyridines demonstrated their effectiveness against common agricultural weeds. The study highlighted how modifications similar to those found in {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine could enhance selectivity and potency against target species while reducing collateral damage to crops .

Mechanism of Action

The mechanism by which {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group, in particular, is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .

Comparison with Similar Compounds

(4-Bromo-2-methylphenyl)methylamine (CAS: Not provided)

  • Structural Difference : The trifluoromethyl group in the target compound is replaced by a methyl (-CH₃) group at position 3.
  • Impact: Electronic Effects: The methyl group is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing -CF₃ group. This may reduce electrophilic substitution reactivity.
  • Applications : Likely used in agrochemicals or simpler amine derivatives where metabolic stability is less critical .

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (CAS: 1095098-16-0)

  • Structural Difference: A 4-methylphenoxy group replaces the trifluoromethyl group at position 2.
  • Impact: Solubility: The ether linkage (-O-) improves water solubility compared to -CF₃.
  • Applications : Suitable for applications requiring polar intermediates, such as surfactants or polymer precursors .

(4-Bromo-2,6-difluorophenyl)methylamine (CAS: 1538138-29-2)

  • Structural Difference : Fluorine atoms at positions 2 and 6 replace the trifluoromethyl group.
  • Impact :
    • Electron-Withdrawing Effects : Fluorine’s electronegativity enhances the ring’s electron deficiency, similar to -CF₃, but with reduced steric bulk.
    • Basicity : The amine’s basicity may increase slightly due to fluorine’s inductive effects.
  • Applications: Potential use in fluorinated pharmaceuticals, leveraging fluorine’s bioisosteric properties .

(3-Bromo-4-fluorophenyl)methylamine (CAS: 1019528-22-3)

  • Structural Difference : Bromine at position 3, fluorine at position 4, and a bulky 2-methylbutan-2-yl amine substituent.
  • Bioactivity: The fluorine atom may enhance binding affinity in halogen-bonding interactions with biological targets.
  • Applications : Candidate for CNS drugs due to improved blood-brain barrier penetration from fluorine and branched alkyl groups .

Biological Activity

The compound {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine, often referred to as 2-Bromo-4-trifluoromethyl-benzyl-methyl-amine, is an organic compound characterized by significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group attached to a benzyl ring, along with a methylamine moiety. The unique structural components enhance its lipophilicity and metabolic stability, making it a subject of interest in drug design.

The biological activity of {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is largely attributed to its ability to interact with various biological macromolecules. The trifluoromethyl group is known to influence binding affinity and specificity towards target enzymes and receptors due to its strong electron-withdrawing effect, which facilitates hydrogen bonding and π-π stacking interactions with aromatic residues in proteins .

1. Anticancer Activity

Recent studies have indicated that compounds similar to {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine exhibit cytotoxic effects against various cancer cell lines. For instance, related derivatives have shown moderate inhibition of the COX-2 enzyme and lipoxygenases (LOX-5 and LOX-15), which are implicated in cancer progression .

CompoundCell LineIC50 (μM)
3bMCF-715.2
3eHek29318.1

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through in vitro assays. The presence of the trifluoromethyl group enhances its ability to inhibit inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

3. Antimicrobial Properties

SAR (Structure-Activity Relationship) studies have demonstrated that the introduction of halogen atoms, such as bromine or fluorine, significantly enhances the antimicrobial activity of related compounds. This suggests that {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine may possess similar properties .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine:

  • Cytotoxicity Against Breast Cancer : A study assessed the cytotoxic effects of various derivatives on MCF-7 breast cancer cells, revealing promising results with IC50 values ranging from 10 to 20 μM for structurally similar compounds .
  • Inhibition of Cholinesterases : Compounds featuring similar structural motifs were tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate activity which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for {[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, a brominated trifluoromethylphenyl precursor can react with methylamine under basic conditions. Evidence from similar compounds (e.g., (2-Bromo-5-(trifluoromethyl)phenyl)methanamine) suggests using methyl tert-butyl ether (MTBE) as a solvent and sodium hydroxide for phase separation . Optimization requires monitoring temperature (20–40°C) and stoichiometric ratios (amine:halide ≈ 1.2:1). Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields >75% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity. For instance, the trifluoromethyl group appears as a singlet near δ -62 ppm in 19F^{19}\text{F} NMR .
  • X-ray crystallography : Use SHELXTL (Bruker AXS) or SHELXL for structure refinement. Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional strain .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ ≈ 282.0 Da).

Q. What are the key physicochemical properties (e.g., solubility, boiling point) under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Lipophilic due to bromine and trifluoromethyl groups; soluble in dichloromethane, THF, and DMSO.
  • Boiling point : Estimated via reduced-pressure measurements (analogous to methods in ). For example, at 0.004 bar, a similar compound boils at 339–361 K .
  • Stability : Store at -20°C under inert gas to prevent decomposition.

Q. How can preliminary biological activity be assessed for this compound?

  • Methodological Answer : Screen for receptor binding or enzyme inhibition using:

  • In vitro assays : Fluorescence polarization (FP) for protein-ligand interactions.
  • Cell-based models : Cytotoxicity assays (e.g., MTT) in cancer cell lines (IC50_{50} determination).
  • Structural analogs : highlights fluorinated analogs as bioactive scaffolds, suggesting similar evaluation pathways .

Advanced Research Questions

Q. How can advanced structural analysis resolve ambiguities in crystallographic data for this compound?

  • Methodological Answer :

  • Use ORTEP-3 for thermal ellipsoid visualization to identify disorder or twinning .
  • WinGX integrates SHELX and PLATON for symmetry checks and hydrogen-bonding networks. For example, a recent study resolved torsional disorder in a brominated analog using 98% completeness data (Rint_{int} < 0.05) .
  • High-pressure crystallography : Apply 1 GPa pressure to stabilize metastable polymorphs.

Q. How should researchers address contradictory data in physicochemical measurements (e.g., boiling points)?

  • Methodological Answer :

  • Cross-validation : Replicate measurements using multiple techniques (e.g., dynamic distillation vs. static method). reports discrepancies in boiling points (339–361 K) due to pressure calibration errors .
  • Computational validation : Compare experimental data with DFT-calculated vaporization enthalpies (e.g., Gaussian 16, B3LYP/6-31G*).

Q. What strategies optimize biological assay design for evaluating this compound’s mechanism of action?

  • Methodological Answer :

  • Targeted libraries : Screen against kinase or GPCR panels (e.g., Eurofins CEREP panel).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd_d).
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.

Q. How does the compound’s stability vary under extreme conditions (e.g., high temperature, UV exposure)?

  • Methodological Answer :

  • Forced degradation studies :
  • Thermal : Heat at 80°C for 24 hrs; monitor via HPLC (C18 column, acetonitrile/water gradient).
  • Photolytic : Expose to UV (254 nm) for 48 hrs; assess by 19F^{19}\text{F} NMR for defluorination .
  • Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine
Reactant of Route 2
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{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

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